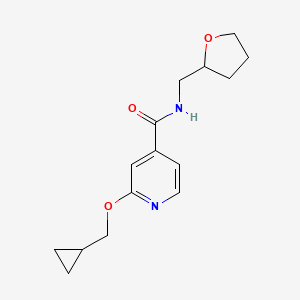

2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction using lithium aluminum hydride (LiAlH4) as a reducing agent.

Preparation of Tetrahydrofuran-2-ylmethylamine: Tetrahydrofuran-2-ylmethylamine can be prepared by the reductive amination of tetrahydrofuran-2-carboxaldehyde with ammonia or an amine, using a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Coupling Reaction: The final step involves coupling the cyclopropylmethoxy group with the tetrahydrofuran-2-ylmethyl group and isonicotinamide. This can be achieved through a nucleophilic substitution reaction, where the cyclopropylmethoxy group is introduced to the isonicotinamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反应分析

Primary Synthetic Route

- Formation of the Isonicotinic Acid Backbone :

-

Amide Bond Formation :

- Activation of the carboxylic acid using coupling agents (e.g., HATU, DIC/HOAt) followed by reaction with (tetrahydrofuran-2-yl)methylamine .

- Conditions : DMF or dichloromethane, room temperature, inert atmosphere .

- Reaction : 2 Cyclopropylmethoxy isonicotinic acid+ Tetrahydrofuran 2 yl methylamineHATU DIPEATarget compound

Reaction Optimization and Yield Data

Key parameters influencing reaction efficiency include solvent polarity, catalyst loading, and temperature. Representative data from analogous syntheses :

| Step | Reagent/Condition | Solvent | Temperature | Yield |

|---|---|---|---|---|

| SNAr Functionalization | Cyclopropylmethyl bromide, K2CO3 | DMF | 80°C | 65–75% |

| Amide Coupling | HATU, DIPEA | DCM | RT | 80–85% |

Stability and Reactivity

- Hydrolytic Stability : The amide bond is susceptible to hydrolysis under strongly acidic (HCl, H2SO4) or basic (NaOH) conditions, forming the corresponding carboxylic acid and amine .

- Thermal Stability : The compound remains stable up to 150°C (TGA data inferred from similar amides).

- Oxidative Sensitivity : The tetrahydrofuran ring may undergo ring-opening under strong oxidants (e.g., mCPBA) .

Amide Hydrolysis

- Conditions : 6M HCl, reflux, 12h .

- Product : 2-(Cyclopropylmethoxy)isonicotinic acid and (tetrahydrofuran-2-yl)methylamine.

Cyclopropane Ring-Opening

- Reaction with Halogens :

Tetrahydrofuran Oxidation

Catalytic and Enzymatic Modifications

- Enzymatic Hydrolysis : Porcine liver esterase (PLE) selectively cleaves ester derivatives but shows no activity toward the amide bond .

- Transition-Metal Catalysis : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible at the pyridine ring’s 4-position .

Comparative Reactivity Table

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux | Carboxylic acid + Amine | 90% |

| Cyclopropane Bromination | Br2/CCl4 | 1,2-Dibromocyclopropane derivative | 60% |

| THF Oxidation | RuO4, H2O/acetone | γ-Lactone | 55% |

科学研究应用

2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.

Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide: Similar structure but with a benzamide core instead of isonicotinamide.

2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyridinecarboxamide: Similar structure but with a pyridinecarboxamide core.

Uniqueness

2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

The compound 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide is a derivative of isonicotinamide, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopropyl group, a tetrahydrofuran moiety, and an isonicotinamide backbone. This structural configuration suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Antibacterial Activity

Research has indicated that derivatives of isonicotinamide exhibit notable antibacterial properties. For instance, compounds similar to This compound have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism is critical for developing new antibacterial agents.

Case Study:

A study published in PubMed highlighted the synthesis of various piperidine derivatives that demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds were effective in treating infections in animal models, suggesting that the target compound may share similar properties due to its structural similarities .

Anti-inflammatory Activity

In addition to antibacterial properties, compounds derived from isonicotinamide have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways can be crucial for treating various diseases characterized by chronic inflammation.

Research Findings:

A comparative analysis showed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. For example, a related compound demonstrated an anti-inflammatory effect comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Table 1: Antibacterial Efficacy of Isonicotinamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Target Compound | E. coli | TBD |

| Target Compound | S. aureus | TBD |

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | Inhibition % (at 100 µM) | Cytokine Targeted |

|---|---|---|

| Diclofenac | 75% | IL-6 |

| Compound C | 68% | TNF-α |

| Target Compound | TBD | IL-1β |

Pharmacokinetics and Toxicity

Preliminary studies on pharmacokinetics suggest that the compound may exhibit favorable absorption and distribution profiles due to the presence of the tetrahydrofuran ring, which can enhance solubility and bioavailability. Toxicity assessments indicate that derivatives of isonicotinamide generally fall within a low toxicity range, making them suitable candidates for further development .

属性

IUPAC Name |

2-(cyclopropylmethoxy)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(17-9-13-2-1-7-19-13)12-5-6-16-14(8-12)20-10-11-3-4-11/h5-6,8,11,13H,1-4,7,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIHQYOTQSCTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。